molecular formula C9H13BrN2O2S B1373973 5-Bromo-N-tert-butylpyridine-3-sulfonamide CAS No. 911111-80-3

5-Bromo-N-tert-butylpyridine-3-sulfonamide

Cat. No. B1373973
M. Wt: 293.18 g/mol
InChI Key: QODSUIGCUNEDQA-UHFFFAOYSA-N
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Description

5-Bromo-N-tert-butylpyridine-3-sulfonamide, also known as Br-PyS, is a chemical compound with the molecular formula C9H13BrN2O2S . It has a molecular weight of 293.18 g/mol .


Synthesis Analysis

The synthesis of 5-Bromo-N-tert-butylpyridine-3-sulfonamide involves a multi-step continuous flow process. This includes magnesium-halogen exchange, sulfonylation with sulfuryl chloride, and reaction with tert-butylamine .


Molecular Structure Analysis

The InChI code for 5-Bromo-N-tert-butylpyridine-3-sulfonamide is 1S/C9H13BrN2O2S/c1-9(2,3)12-15(13,14)8-4-7(10)5-11-6-8/h4-6,12H,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Bromo-N-tert-butylpyridine-3-sulfonamide are complex and involve multiple steps. The magnesium-halogen exchange is considered the most challenging step in the process .


Physical And Chemical Properties Analysis

5-Bromo-N-tert-butylpyridine-3-sulfonamide is a solid substance .

Safety And Hazards

The safety information for 5-Bromo-N-tert-butylpyridine-3-sulfonamide includes several hazard statements: H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

A robust control strategy was implemented to manage the levels of several process impurities during the synthesis of 5-Bromo-N-tert-butylpyridine-3-sulfonamide . The process led to a practical and robust manufacturing route to the active pharmaceutical ingredient .

properties

IUPAC Name

5-bromo-N-tert-butylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-9(2,3)12-15(13,14)8-4-7(10)5-11-6-8/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODSUIGCUNEDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-tert-butylpyridine-3-sulfonamide

CAS RN

911111-80-3
Record name 5-Bromo-N-tert-butylpyridine-3-sulfonamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepared by general procedure III from 5-bromo-pyridine-3-sulfonyl chloride (Example B.2 step 2) (500 mg, 2 mmol) and tert-butylamine (1.03 mL, 10 mmol) to give the title compound as a white solid (620 mg, 108%). MS (ISP) 293.0 [(M+H)+], 295.2 [(M+2+H)+]. mp 110° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step Two
Yield
108%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromopyridine-3-sulfonyl chloride (5 g, 17 mmol) in pyridine (10 mL) at 0° C. was added tert-butylamine (3.6 mL, 2 equiv., 34 mmol). The reaction mixture was allowed to warm to room temperature and then heated to 40° C. for 14 h. After this time the crude reaction mixture was again cooled to 0° C. and diluted with dilute HCl (0.05M, 40 mL). The reaction was stirred at 0° C. for 30 min and the resulting precipitate collected by filtration. The solid was washed with water and dried to afford the title compound as a yellow solid (2.12 g, 7.3 mmol, 42%). No further purification was required.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
42%

Synthesis routes and methods III

Procedure details

Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-tert-butylpyridine-3-sulfonamide
Reactant of Route 2
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5-Bromo-N-tert-butylpyridine-3-sulfonamide
Reactant of Route 3
5-Bromo-N-tert-butylpyridine-3-sulfonamide
Reactant of Route 4
5-Bromo-N-tert-butylpyridine-3-sulfonamide

Citations

For This Compound
1
Citations
SR Wisniewski, JM Stevens, M Yu… - The Journal of …, 2018 - ACS Publications
BMS-919373 is a highly functionalized quinazoline under investigation as a selective, potent I Kur current blocker. By utilizing the aminomethylpyridine side chain at C-4, a selective C–…
Number of citations: 21 pubs.acs.org

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